molecular formula C11H15NO2 B8625133 methyl (3R)-3-amino-4-phenylbutanoate

methyl (3R)-3-amino-4-phenylbutanoate

Cat. No.: B8625133
M. Wt: 193.24 g/mol
InChI Key: JFNXWNUTVYGPMF-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3R)-3-amino-4-phenylbutanoate is a chiral ester derivative featuring an amino group at the third carbon of a four-carbon chain, substituted with a phenyl group at the fourth position. Its molecular formula is C₁₁H₁₅NO₂ (inferred from structural analogs), with a molecular weight of 209.24 g/mol when considering the free base form . The compound is commonly utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the synthesis of peptidomimetics or β-amino acid derivatives. The (3R) stereochemistry is critical for its biological interactions, as enantiomeric purity often dictates binding affinity in drug-receptor systems.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl (3R)-3-amino-4-phenylbutanoate

InChI

InChI=1S/C11H15NO2/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m1/s1

InChI Key

JFNXWNUTVYGPMF-SNVBAGLBSA-N

Isomeric SMILES

COC(=O)C[C@@H](CC1=CC=CC=C1)N

Canonical SMILES

COC(=O)CC(CC1=CC=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Ester Group Stereochemistry Key Functional Differences
This compound C₁₁H₁₅NO₂ 209.24 Methyl (3R) Reference compound
tert-Butyl (3S)-3-amino-4-phenylbutanoate C₁₄H₂₁NO₂ 235.30 tert-Butyl (3S) Increased steric bulk
(2R,3S)-Methyl 3-amino-2-hydroxy-4-phenylbutanoate C₁₁H₁₅NO₃ 209.24 Methyl (2R,3S) Hydroxyl group at C2
Ethyl 3-amino-4-phenylbutanoate C₁₂H₁₇NO₂ 207.27 Ethyl Unspecified Higher lipophilicity

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